An In-Depth Technical Guide to 4-Amino-2-fluoro-5-nitrobenzonitrile: A Key Intermediate in Drug Discovery
An In-Depth Technical Guide to 4-Amino-2-fluoro-5-nitrobenzonitrile: A Key Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2-fluoro-5-nitrobenzonitrile, a highly functionalized aromatic compound, has emerged as a critical building block in medicinal chemistry and drug development. Its strategic substitution pattern, featuring an amino, a fluoro, a nitro, and a nitrile group, provides a versatile scaffold for the synthesis of complex heterocyclic molecules. This guide offers a comprehensive overview of its chemical and physical properties, a detailed synthetic protocol, spectroscopic data for its characterization, and its significant applications in the development of targeted therapeutics, particularly protein kinase inhibitors.
Core Properties and Identification
CAS Number: 143151-03-5
Molecular Formula: C₇H₄FN₃O₂
Molecular Weight: 181.13 g/mol
This molecule's structure combines electron-donating and electron-withdrawing groups, creating a unique electronic environment that dictates its reactivity and utility as a synthetic intermediate.
Physicochemical Properties
| Property | Value | Source |
| Melting Point | Not definitively reported; isomers have melting points in the range of 70-110°C. | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and alcohols. | N/A |
| Appearance | Typically a yellow to orange crystalline solid. | N/A |
Synthesis of 4-Amino-2-fluoro-5-nitrobenzonitrile
The primary synthetic route to 4-Amino-2-fluoro-5-nitrobenzonitrile involves the nucleophilic aromatic substitution (SNAr) of a more readily available precursor, 2,4-difluoro-5-nitrobenzonitrile, with ammonia. The fluorine atom at the 4-position is more activated towards nucleophilic attack due to the strong electron-withdrawing effects of the para-nitro and ortho-cyano groups.
Experimental Protocol: Synthesis from 2,4-Difluoro-5-nitrobenzonitrile
This protocol describes a representative method for the synthesis of 4-Amino-2-fluoro-5-nitrobenzonitrile.
Materials:
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2,4-Difluoro-5-nitrobenzonitrile
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Aqueous ammonia (28-30%)
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Ethanol
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Round-bottom flask
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Magnetic stirrer
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Reflux condenser
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Filtration apparatus
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Standard laboratory glassware
Procedure:
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In a round-bottom flask, dissolve 2,4-difluoro-5-nitrobenzonitrile (1.0 eq) in ethanol.
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To the stirred solution, add aqueous ammonia (excess, e.g., 10-20 eq) at room temperature.
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Heat the reaction mixture to reflux (approximately 70-80°C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion of the reaction (typically within a few hours), cool the mixture to room temperature.
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The product often precipitates out of the solution upon cooling. If not, the reaction mixture can be concentrated under reduced pressure.
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Collect the solid product by filtration.
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Wash the collected solid with cold water and then a minimal amount of cold ethanol to remove any unreacted starting material and impurities.
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Dry the purified 4-Amino-2-fluoro-5-nitrobenzonitrile under vacuum.
Causality Behind Experimental Choices:
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Solvent: Ethanol is a suitable solvent as it dissolves the starting material and is miscible with aqueous ammonia.
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Excess Ammonia: A large excess of ammonia is used to drive the reaction to completion and minimize the formation of side products from reaction at the less reactive fluorine at the 2-position.
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Temperature: Heating the reaction to reflux provides the necessary activation energy for the nucleophilic aromatic substitution to occur at a reasonable rate.
Caption: Synthetic workflow for 4-Amino-2-fluoro-5-nitrobenzonitrile.
Spectroscopic Characterization
Accurate characterization of 4-Amino-2-fluoro-5-nitrobenzonitrile is crucial for its use in subsequent synthetic steps. While experimental spectra for this specific compound are not widely available in public databases, the following data for structurally similar compounds can be used as a reference for its identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons and the amine protons. The aromatic protons will likely appear as doublets, with coupling constants influenced by the fluorine atom. The chemical shift of the amine protons will be broad and can vary with solvent and concentration.
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¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the fluorine will show a characteristic large one-bond C-F coupling constant.
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¹⁹F NMR: The fluorine NMR will show a single resonance, and its chemical shift will be characteristic of a fluorine atom attached to an aromatic ring with adjacent electron-withdrawing and electron-donating groups.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
| Wavenumber (cm⁻¹) | Functional Group |
| 3400-3200 | N-H stretching (amine) |
| 2230-2210 | C≡N stretching (nitrile) |
| 1550-1475 | Asymmetric NO₂ stretching |
| 1350-1300 | Symmetric NO₂ stretching |
| 1620-1580 | Aromatic C=C stretching |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 181. The fragmentation pattern would likely involve the loss of the nitro group (NO₂) and the cyano group (CN).
Applications in Drug Discovery: A Precursor to Kinase Inhibitors
4-Amino-2-fluoro-5-nitrobenzonitrile is a valuable precursor for the synthesis of a class of drugs known as protein kinase inhibitors.[1] Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1] By inhibiting specific kinases, it is possible to block the signaling pathways that drive tumor growth and proliferation.
Role in the Synthesis of EGFR Inhibitors
One of the most significant applications of this compound is in the synthesis of inhibitors of the Epidermal Growth Factor Receptor (EGFR). EGFR is a tyrosine kinase that, when overactivated, can lead to uncontrolled cell growth.[2] The general synthetic strategy involves the reduction of the nitro group of 4-Amino-2-fluoro-5-nitrobenzonitrile to an amine, creating a diamine intermediate. This diamine can then be cyclized to form a quinazoline or a similar heterocyclic core, which is a common scaffold in many EGFR inhibitors. The fluorine atom often remains in the final molecule, where it can enhance binding affinity and improve pharmacokinetic properties.
Caption: Simplified EGFR signaling pathway and the inhibitory action of a kinase inhibitor.
Safety and Handling
4-Amino-2-fluoro-5-nitrobenzonitrile is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
Hazard Identification:
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Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.
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Skin Irritation: May cause skin irritation.
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Eye Irritation: May cause serious eye irritation.
GHS Pictograms:
Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
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P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
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P302+P352: IF ON SKIN: Wash with plenty of water.[3]
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
First-Aid Measures:
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Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.
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Skin Contact: Immediately wash the skin with plenty of soap and water.
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Eye Contact: Rinse cautiously with water for several minutes.
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Ingestion: Do NOT induce vomiting. Rinse mouth with water.
It is essential to consult the full Safety Data Sheet (SDS) for this compound before handling.
Conclusion
4-Amino-2-fluoro-5-nitrobenzonitrile is a key intermediate with significant potential in the field of drug discovery. Its unique chemical structure allows for its versatile use in the synthesis of complex heterocyclic compounds, most notably protein kinase inhibitors for the treatment of cancer. A thorough understanding of its properties, synthesis, and safe handling is essential for researchers and scientists working to develop the next generation of targeted therapies.
References
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer. PubMed Central. Retrieved from [Link]
- ACS Publications. (2013). High-Affinity Epidermal Growth Factor Receptor (EGFR) Irreversible Inhibitors with Diminished Chemical Reactivities. Journal of Medicinal Chemistry.
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National Center for Biotechnology Information. (n.d.). EGFR inhibitor. PubChem. Retrieved from [Link]
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BradyID.com. (n.d.). GHS Precautionary Statements - List and Codes. Retrieved from [Link]
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ChemSafetyPro.COM. (2015). Lists of GHS Precautionary Statement and P Code. Retrieved from [Link]
- MDPI. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules.
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Moleqube. (n.d.). 4-aMino-2,3-difluoro-5-nitrobenzonitrile | CAS No.917980-12-2 Synthetic Routes. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-Amino-2-fluoro-5-methylbenzonitrile. PubChem. Retrieved from [Link]
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Cenmed Enterprises. (n.d.). 4-Amino-2-fluoro-5-methylbenzonitrile (C007B-506628). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). GHS Classification (Rev.11, 2025) Summary. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (2018). Protein Kinase Inhibitors. LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link]
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ResearchGate. (2013). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. Retrieved from [Link]
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
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Chemsrc. (n.d.). 4-Amino-2-fluoro-5-nitrobenzonitrile | CAS#:143151-03-5. Retrieved from [Link]
- Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara.
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National Center for Biotechnology Information. (n.d.). 2-Fluoro-5-nitrobenzonitrile. PubChem. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 2-Fluoro-5-nitrobenzonitrile. NIST WebBook. Retrieved from [Link]
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YouTube. (2016). Mass spectrometry for proteomics - part 2. Retrieved from [Link]
